1-(But-3-en-1-yl)azetidine
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Overview
Description
1-(But-3-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)azetidine can be synthesized through several methods. . This method is efficient for constructing functionalized azetidines but requires specific reaction conditions, such as UV light and suitable catalysts.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines or other nitrogen-containing monomers . This method allows for the large-scale production of azetidines with various functional groups, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(But-3-en-1-yl)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained ring structure. The ring strain facilitates various reactions, such as nucleophilic attack and ring-opening reactions, which are crucial for its biological and chemical activities . The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.
Uniqueness: 1-(But-3-en-1-yl)azetidine is unique due to its balance of ring strain and stability, making it more manageable than aziridines but more reactive than pyrrolidines. This balance allows for a wide range of applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-but-3-enylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2H,1,3-7H2 |
InChI Key |
RJVSEGKQONKFQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCC1 |
Origin of Product |
United States |
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